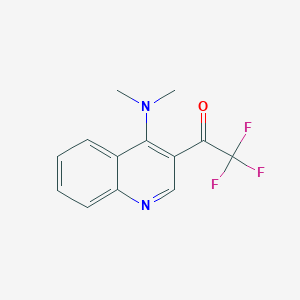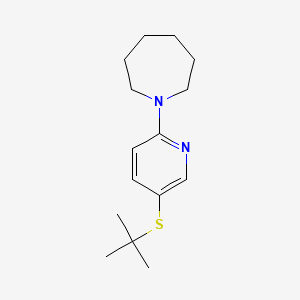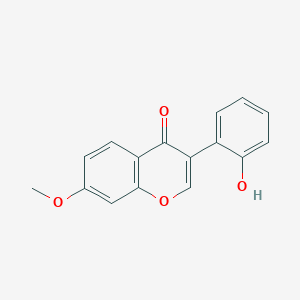![molecular formula C19H15NO B11850239 2-Methyl-1-(p-tolyl)indeno[1,2-b]pyrrol-4(1H)-one CAS No. 112807-64-4](/img/structure/B11850239.png)
2-Methyl-1-(p-tolyl)indeno[1,2-b]pyrrol-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-メチル-1-(p-トリル)インデノ[1,2-b]ピロール-4(1H)-オンは、インデノ-ピロール系に属する複雑な有機化合物です。この化合物は、メチル基とp-トリル基が結合した縮合インデノ-ピロール環系を含む独特の構造を特徴としています。これらの官能基の存在は、化合物に特定の化学的性質と反応性を付与し、様々な科学研究分野で注目されています。
準備方法
合成経路と反応条件
2-メチル-1-(p-トリル)インデノ[1,2-b]ピロール-4(1H)-オンの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、以下の手順が含まれます。
インデノ-ピロールコアの形成: 最初の段階では、適切な前駆体の環化によりインデノ-ピロールコアを形成します。これは、一連の縮合反応と環化反応によって達成することができます。
メチル基の導入: メチル基は、アルキル化反応によって導入されます。多くの場合、メチルヨウ化物などのアルキル化剤を塩基の存在下で使用します。
p-トリル基の結合: p-トリル基は、フリーデル・クラフツアルキル化反応によって導入されます。p-トリルクロリドと塩化アルミニウムなどのルイス酸触媒を使用します。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される場合がありますが、大規模生産向けに最適化されています。これには、高い収率と純度を確保するための連続フロー反応器、自動合成、精製システムの使用が含まれます。
化学反応の分析
反応の種類
2-メチル-1-(p-トリル)インデノ[1,2-b]ピロール-4(1H)-オンは、様々な化学反応を起こします。これには以下が含まれます。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化することができ、対応するケトンやカルボン酸が生成されます。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して行うことができ、アルコールやアミンが生成されます。
置換: この化合物は、置換基と反応条件の性質に応じて、求電子置換反応または求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 臭素化のためのN-ブロモスクシンイミドなどのハロゲン化剤。
生成される主要な生成物
酸化: ケトンまたはカルボン酸の生成。
還元: アルコールまたはアミンの生成。
置換: ハロゲン化誘導体の生成。
科学研究での応用
2-メチル-1-(p-トリル)インデノ[1,2-b]ピロール-4(1H)-オンは、科学研究でいくつかの用途があります。
化学: 新しい材料や化合物の開発のための有機合成におけるビルディングブロックとして使用されます。
生物学: 抗菌作用や抗癌作用など、潜在的な生物学的活性を調査されています。
医学: 特に創薬開発における、潜在的な治療用途が検討されています。
産業: ポリマーや電子部品などの先端材料の生産に使用されます。
科学的研究の応用
2-Methyl-1-(p-tolyl)indeno[1,2-b]pyrrol-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
作用機序
2-メチル-1-(p-トリル)インデノ[1,2-b]ピロール-4(1H)-オンの作用機序は、特定の分子標的および経路との相互作用を伴います。この化合物は、酵素、受容体、その他の生体分子と相互作用することができ、様々な生物学的効果をもたらします。たとえば、疾患経路に関与する特定の酵素を阻害したり、受容体活性を調節して治療効果を生み出したりする可能性があります。
類似の化合物との比較
類似の化合物
2-メチル-4-アリール-5-オキソ-4,5-ジヒドロ-1H-インデノ[1,2-b]ピリジン: 類似の構造ですが、官能基が異なります。
3-((4-メチルピペラジン-1-イル)メチル)-1-オクチル-5-(p-トリル)-1H-ピロロ[2,3-c]ピリジン: 類似の置換基を持つピロロ-ピリジンコアが含まれています。
独自性
2-メチル-1-(p-トリル)インデノ[1,2-b]ピロール-4(1H)-オンは、その特定のインデノ-ピロールコア構造と、メチル基とp-トリル基の両方の存在によってユニークです。このユニークな組み合わせは、明確な化学的性質と反応性を付与し、研究と産業における様々な用途に価値があります。
類似化合物との比較
Similar Compounds
2-Methyl-4-aryl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine: Similar structure but with different functional groups.
3-((4-Methylpiperazin-1-yl)methyl)-1-octyl-5-(p-tolyl)-1H-pyrrolo[2,3-c]pyridine: Contains a pyrrolo-pyridine core with similar substituents.
Uniqueness
2-Methyl-1-(p-tolyl)indeno[1,2-b]pyrrol-4(1H)-one is unique due to its specific indeno-pyrrole core structure and the presence of both methyl and p-tolyl groups. This unique combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
112807-64-4 |
|---|---|
分子式 |
C19H15NO |
分子量 |
273.3 g/mol |
IUPAC名 |
2-methyl-1-(4-methylphenyl)indeno[1,2-b]pyrrol-4-one |
InChI |
InChI=1S/C19H15NO/c1-12-7-9-14(10-8-12)20-13(2)11-17-18(20)15-5-3-4-6-16(15)19(17)21/h3-11H,1-2H3 |
InChIキー |
VCSNRGIXSSNUBK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C(=CC3=C2C4=CC=CC=C4C3=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(6S)-2-nitro-6-(oxan-2-yloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B11850203.png)

![3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylbenzoic acid](/img/structure/B11850217.png)




